molecular formula C14H21ClN2O B12550812 N-[3-(tert-Butylamino)propyl]-N-(4-chlorophenyl)formamide CAS No. 821780-00-1

N-[3-(tert-Butylamino)propyl]-N-(4-chlorophenyl)formamide

Katalognummer: B12550812
CAS-Nummer: 821780-00-1
Molekulargewicht: 268.78 g/mol
InChI-Schlüssel: BKNVTAUAYDQDLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(tert-Butylamino)propyl]-N-(4-chlorophenyl)formamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a tert-butylamino group, a propyl chain, and a chlorophenyl group attached to a formamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(tert-Butylamino)propyl]-N-(4-chlorophenyl)formamide typically involves the reaction of 4-chlorobenzaldehyde with tert-butylamine and propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux, and the product is isolated through filtration and purification techniques like recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification methods, such as chromatography and distillation, are employed to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-(tert-Butylamino)propyl]-N-(4-chlorophenyl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups attached to the chlorophenyl ring .

Wissenschaftliche Forschungsanwendungen

N-[3-(tert-Butylamino)propyl]-N-(4-chlorophenyl)formamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[3-(tert-Butylamino)propyl]-N-(4-chlorophenyl)formamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[3-(tert-Butylamino)propyl]-N-(4-chlorophenyl)formamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

821780-00-1

Molekularformel

C14H21ClN2O

Molekulargewicht

268.78 g/mol

IUPAC-Name

N-[3-(tert-butylamino)propyl]-N-(4-chlorophenyl)formamide

InChI

InChI=1S/C14H21ClN2O/c1-14(2,3)16-9-4-10-17(11-18)13-7-5-12(15)6-8-13/h5-8,11,16H,4,9-10H2,1-3H3

InChI-Schlüssel

BKNVTAUAYDQDLZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)NCCCN(C=O)C1=CC=C(C=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.